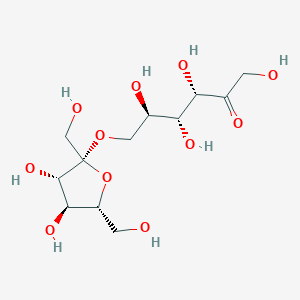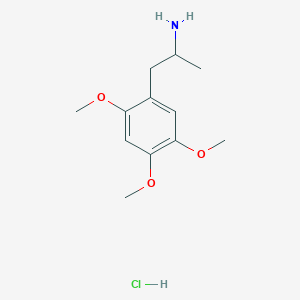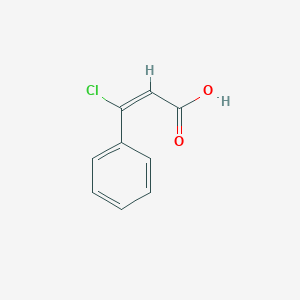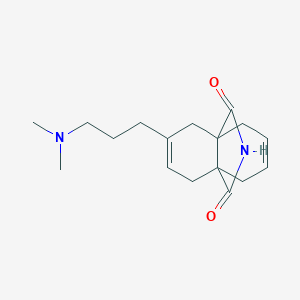![molecular formula C13H7ClOS B231756 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with a complex molecular structure. It is a heterocyclic compound that contains a seven-membered ring and a sulfur atom. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential to enhance the efficacy of other anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is its moderate yield, which can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves the reaction of 2-chlorothiophene-3-carbaldehyde with cycloheptanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction. The yield of this synthesis method is moderate, and the purity of the compound can be improved through further purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propiedades
Fórmula molecular |
C13H7ClOS |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
5-chloro-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one |
InChI |
InChI=1S/C13H7ClOS/c14-12-7-10-11(16-12)6-5-8-3-1-2-4-9(8)13(10)15/h1-7H |
Clave InChI |
SKFVIWRZGYKYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)




![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)




